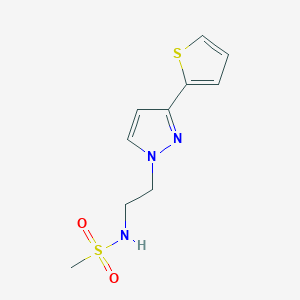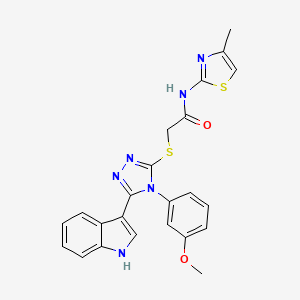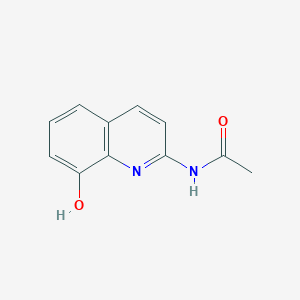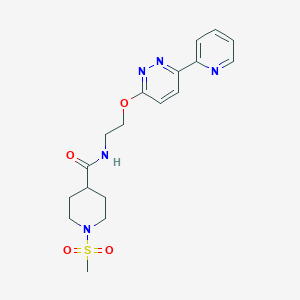
2-(tert-butylamino)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-methylphenyl)-1,3lambda5-thiazol-3-ylium propan-2-ol bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-butylamino)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-methylphenyl)-1,3lambda5-thiazol-3-ylium propan-2-ol bromide is a useful research compound. Its molecular formula is C28H37BrN4O2S and its molecular weight is 573.59. The purity is usually 95%.
BenchChem offers high-quality 2-(tert-butylamino)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-methylphenyl)-1,3lambda5-thiazol-3-ylium propan-2-ol bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-butylamino)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-methylphenyl)-1,3lambda5-thiazol-3-ylium propan-2-ol bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties This compound, due to its complex structure, shares characteristics with several related chemical entities explored in scientific research. For example, compounds featuring pyrazole cores, similar to the one , have been synthesized and analyzed for their supramolecular structures. These structures exhibit diverse hydrogen-bonded architectures, ranging from chains to sheets, driven by variations in their substituents (Castillo et al., 2009). Such studies underline the significance of hydrogen bonding in dictating the molecular assembly and potential applications of similar compounds in material science.
Catalytic Applications The compound's structural components suggest relevance to catalytic processes. Iron(III) amine-bis(phenolate) complexes, for instance, have demonstrated utility in the alkylation of aryl Grignard reagents, presenting a potential area of application for structurally similar compounds in facilitating C-C cross-coupling reactions (Qian et al., 2011). This aspect highlights the potential utility of the compound in synthetic organic chemistry, especially in the development of new reaction methodologies.
Antibacterial Activity Compounds containing pyrazolone derivatives have been explored for their antibacterial properties. A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity against various bacterial strains, suggesting the potential for the subject compound to serve similar antimicrobial functions (Palkar et al., 2017). This indicates the compound's potential in pharmaceutical applications, especially as part of a strategy to combat bacterial infections.
Optical and Electronic Properties The presence of a pyrazolone moiety within the compound suggests potential applications in the field of optoelectronics. Similar structures have been investigated for their optical properties, such as fluorescence and light emission, under various conditions (Fischer et al., 2013). Such studies point to the utility of structurally related compounds in the development of novel materials for electronic and photonic devices, highlighting the broad range of scientific applications possible for the compound .
特性
IUPAC Name |
4-[2-(tert-butylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium-3-yl]-1,5-dimethyl-2-phenylpyrazol-3-one;propan-2-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4OS.C3H8O.BrH/c1-17-12-14-19(15-13-17)21-16-31-24(26-25(3,4)5)28(21)22-18(2)27(6)29(23(22)30)20-10-8-7-9-11-20;1-3(2)4;/h7-16H,1-6H3;3-4H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREPTYQTKPKUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=[N+]2C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)NC(C)(C)C.CC(C)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butylamino)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-methylphenyl)-1,3lambda5-thiazol-3-ylium propan-2-ol bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2868563.png)

![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2868570.png)
![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)



![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2868576.png)


![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)